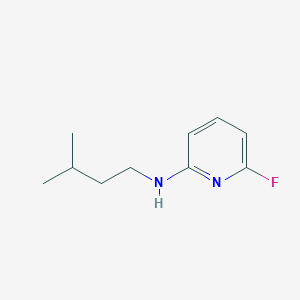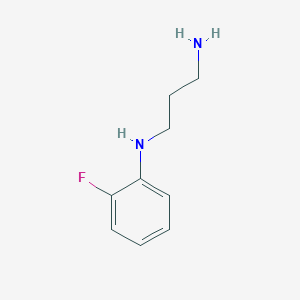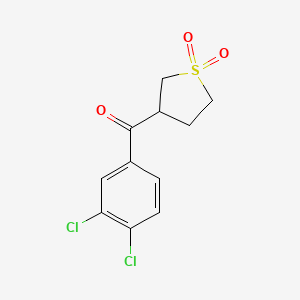
6-fluoro-N-(3-methylbutyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(3-methylbutyl)pyridin-2-amine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 6th position of the pyridine ring and an N-(3-methylbutyl) substituent at the 2nd position. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing fluorinated pyridines is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . The N-(3-methylbutyl) group can be introduced through nucleophilic substitution reactions using appropriate alkylating agents.
Industrial Production Methods
Industrial production of 6-fluoro-N-(3-methylbutyl)pyridin-2-amine may involve large-scale fluorination processes using specialized equipment to handle the high temperatures and reactive fluorinating agents. The production process must ensure high purity and yield, which can be achieved through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(3-methylbutyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of pyridine carboxylic acids.
Reduction: Formation of pyridine amines.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
6-fluoro-N-(3-methylbutyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(3-methylbutyl)pyridin-2-amine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to biological targets. The N-(3-methylbutyl) group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 2,6-difluoropyridine
Uniqueness
6-fluoro-N-(3-methylbutyl)pyridin-2-amine is unique due to the specific positioning of the fluorine atom and the N-(3-methylbutyl) group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that other fluoropyridines may not be suitable for .
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
6-fluoro-N-(3-methylbutyl)pyridin-2-amine |
InChI |
InChI=1S/C10H15FN2/c1-8(2)6-7-12-10-5-3-4-9(11)13-10/h3-5,8H,6-7H2,1-2H3,(H,12,13) |
InChI Key |
CUXWKJALCRVOFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=NC(=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromofuran-2-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13290842.png)



![4-[(4-Methylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13290863.png)

![Methyl 3-[(piperidin-2-yl)methanesulfonyl]propanoate](/img/structure/B13290877.png)
![2-[2-(Chlorosulfonyl)-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13290878.png)
![2-Fluoro-5-[(2-methylbutyl)amino]benzonitrile](/img/structure/B13290886.png)


![3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole](/img/structure/B13290906.png)


